EGFR Kinase Inhibition vs. Gefitinib
EGFR-IN-63 demonstrates superior EGFR kinase inhibition compared to the first-generation clinical inhibitor gefitinib. In a direct head-to-head comparison, EGFR-IN-63 achieved an IC50 of 0.096 μM, which is significantly lower (more potent) than the 0.166 μM IC50 observed for gefitinib under the same assay conditions . This represents a 1.73-fold improvement in biochemical potency against the primary target.
| Evidence Dimension | EGFR Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.096 μM |
| Comparator Or Baseline | Gefitinib (0.166 μM) |
| Quantified Difference | 1.73-fold more potent |
| Conditions | In vitro kinase inhibition assay, 2-4 hour incubation |
Why This Matters
For researchers investigating EGFR signaling, the improved potency of EGFR-IN-63 allows for the use of lower compound concentrations, potentially reducing off-target effects and improving the signal-to-noise ratio in biochemical assays compared to gefitinib.
